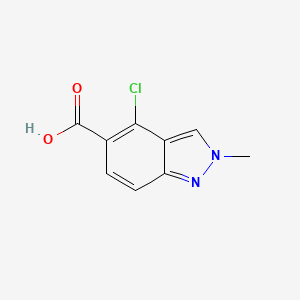

4-Chloro-2-methyl-2H-indazole-5-carboxylic acid

描述

属性

分子式 |

C9H7ClN2O2 |

|---|---|

分子量 |

210.62 g/mol |

IUPAC 名称 |

4-chloro-2-methylindazole-5-carboxylic acid |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-4-6-7(11-12)3-2-5(8(6)10)9(13)14/h2-4H,1H3,(H,13,14) |

InChI 键 |

MEXPHKLOKKMZFG-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C2C(=N1)C=CC(=C2Cl)C(=O)O |

产品来源 |

United States |

准备方法

Starting Material and Initial Cyclization

One documented approach begins with 5-chloro isatin as the starting material, which is converted into 5-chloro indazole-3-carboxylic acid through ring closure reactions under controlled conditions. This step sets the stage for further functional group manipulations.

Functional Group Transformations

- The 5-chloro indazole-3-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine under an inert argon atmosphere, followed by aqueous ammonia treatment to yield the corresponding carboxamide.

- Subsequent reaction with pyridine and trifluoroacetic anhydride converts the carboxamide into a cyano compound, which is a versatile intermediate for further substitution reactions.

- Alkylation of the cyano compound using potassium carbonate and alkyl halides in solvents like acetone leads to substituted indazole carbonitriles.

- Final conversion to the target compound involves reaction with diamines in the presence of phosphorus pentasulfide (P2S5) to afford the desired indazole derivatives with carboxylic acid functionalities.

Alternative Synthetic Routes

- Cyclocondensation of 1,3-dicarbonyl compounds with hydrazinylbenzoic acid or hydrazine in acidic methanol at room temperature can produce indazole derivatives bearing carboxylic acid groups.

- Palladium-catalyzed arylation reactions facilitate the introduction of aryl substituents on the indazole ring, which can then be converted into carboxamides or carboxylic acids via hydrolysis or acyl chloride intermediates.

- Organophosphorus-mediated reductive cyclization of substituted benzamidines or hydrazones provides an efficient route to 2H-indazole cores, which can be further functionalized.

Hydrolysis and Purification

- Ester derivatives of indazole carboxylic acids are often hydrolyzed under basic conditions (e.g., NaOH) to yield the free carboxylic acids.

- Purification is typically achieved by column chromatography or crystallization, with careful control of temperature and solvent conditions to optimize yield and purity.

Research Outcomes and Data Tables

Physical and Chemical Characteristics

A representative data table from related indazole carboxylic acids illustrates yields, melting points, elemental analysis, and spectroscopic data that confirm the structure and purity of the synthesized compounds:

| Compound ID | Chain Length (n) | Ester Type | Yield (%) | Melting Point (°C) | Molecular Formula | C (%) Found | H (%) Found | N (%) Found |

|---|---|---|---|---|---|---|---|---|

| 4e | 4 | Ethyl | 99 | 82-83 | C12H14N2O2 | 66.04 | 6.47 | 12.84 |

| 4f | 5 | Ethyl | 100 | 69-70 | C13H16N2O2 | 67.22 | 6.94 | 12.06 |

| 4g | 6 | Ethyl | 74 | 54-58 | C14H18N2O2 | 68.27 | 7.37 | 11.37 |

| 4h | 9 | Methyl | 93 | 78-81 | C17H24N2O2 | 70.80 | 8.39 | 9.71 |

| 4i | 10 | Methyl | 95 | 73-74 | C18H26N2O2 | 71.49 | 8.67 | 9.26 |

This data supports the successful synthesis and characterization of indazole carboxylic acid derivatives, confirming the reliability of the preparation methods.

Yields and Reaction Conditions

- Yields for palladium-catalyzed arylation steps range from moderate to high, with slight variations depending on the substituents and reaction parameters.

- Cyclocondensation and hydrolysis steps typically afford good yields and purity under mild conditions, facilitating scalability.

- Organophosphorus-mediated cyclizations exhibit good functional group tolerance and satisfactory yields, making them valuable for constructing the indazole core.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized indazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted indazoles, each with distinct chemical and biological properties .

科学研究应用

4-Chloro-2-methyl-2H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-chloro-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

5-Chloro-1H-indazole-3-acetic Acid (CAS 27328-68-3)

- Structure : Carboxylic acid replaced by an acetic acid group at position 3; chlorine at position 5.

- Molecular Formula : C₉H₇ClN₂O₂ (MW: 210.62).

- Key Differences: The acetic acid group (CH₂COOH) introduces greater flexibility compared to the rigid carboxylic acid at position 5 in the target compound. This may reduce binding affinity in biological targets requiring planar interactions.

5-Chloro-3-iodo-2H-indazole-6-carboxylic Acid

- Structure : Carboxylic acid at position 6, chlorine at position 5, and iodine at position 3.

- Key Differences: The iodine atom introduces steric bulk and enhances polarizability, which could improve halogen bonding interactions. However, the carboxylic acid at position 6 may lead to altered solubility and metabolic stability compared to position 5. No molecular weight data is available, but iodine’s presence (~127 g/mol) suggests a significantly higher MW than the target compound (~226 g/mol estimated) .

Heterocyclic Core Modifications

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic Acid

- Structure : Thiazole core (five-membered ring with one sulfur and one nitrogen) instead of indazole.

- Molecular Formula : C₆H₆ClN₂O₂S (MW: ~220.64 estimated).

- The dimethylamino group at position 2 introduces basicity, which may alter solubility and pharmacokinetic properties. The chlorine at position 4 is analogous to the target compound but in a different electronic environment .

4-Chloro-2-pentyl-1-(benzyl)-1H-imidazole-5-acetic Acid

- Structure : Imidazole core with a pentyl chain at position 2, benzyl at position 1, and acetic acid at position 5.

- Molecular Formula : C₁₇H₂₁ClN₂O₂ (MW: 320.81).

- Key Differences: The imidazole ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to indazole. The acetic acid group at position 5 is structurally distinct from the carboxylic acid in the target compound .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Estimated) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid | ~226.63 | 1.8–2.3 | Moderate (DMSO >10) |

| 5-Chloro-1H-indazole-3-acetic acid | 210.62 | 1.2–1.7 | High (Water >20) |

| 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid | ~220.64 | 0.5–1.0 | High (Water >30) |

Notes: The target compound’s methyl group increases lipophilicity compared to acetic acid derivatives, while the thiazole analog’s dimethylamino group enhances hydrophilicity.

生物活性

4-Chloro-2-methyl-2H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure, featuring an indazole core with a carboxylic acid group, contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.2 | |

| A549 (Lung Cancer) | 2.8 | |

| HeLa (Cervical Cancer) | 4.0 |

The IC50 values indicate that the compound exhibits potent antiproliferative effects, particularly against lung cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways.

- Inhibition of Kinases : The compound has been shown to inhibit various kinases that are crucial for tumor growth, including those involved in the MAPK signaling pathway.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

- Antimicrobial Activity : In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including fungi and bacteria.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study assessed its effectiveness against common fungal strains.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 12.5 | |

| Aspergillus niger | 25 | |

| Cryptococcus neoformans | 15 |

These results suggest that the compound could be a valuable candidate for developing new antifungal agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-indazole precursors. For example, refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with chloroacetic acid or sodium acetate in acetic acid (3–5 hours) yields the target compound. Optimization involves adjusting stoichiometry (e.g., 1.1 equiv aldehyde to 1.0 equiv nucleophile) and recrystallization from DMF/acetic acid mixtures to improve purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment and separation of byproducts.

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., chlorine and methyl group positions).

- FTIR : To identify carboxylic acid (-COOH) and indazole ring vibrations.

- LC-MS : For molecular weight confirmation and intermediate tracking during synthesis .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline aqueous solutions). Stability studies recommend storage at 2–8°C in inert atmospheres to prevent hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting limited thermal stability during high-temperature reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for indazole derivatives?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in acetic acid) can track oxygen incorporation during condensation. Kinetic studies (varying temperature/pH) identify rate-determining steps, such as imine formation or cyclization. Computational modeling (DFT) predicts intermediates and validates experimental observations, addressing discrepancies in proposed mechanisms .

Q. What strategies mitigate byproduct formation during halogenation or methyl group introduction?

- Methodological Answer :

- Halogenation : Use N-chlorosuccinimide (NCS) in DMF at 0°C to minimize over-chlorination.

- Methylation : Opt for dimethyl sulfate in the presence of NaHCO₃ to reduce esterification of the carboxylic acid group.

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the desired product from dihalogenated or dimerized byproducts .

Q. How does the compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinity to kinase domains or GPCRs. In vitro assays (e.g., fluorescence polarization) quantify inhibition of COX-2 or 5-HT₃ receptors. SAR studies modifying the chloro or methyl groups reveal critical pharmacophores for activity .

Q. What novel applications exist in material science, such as metal-organic frameworks (MOFs) or catalysts?

- Methodological Answer : The carboxylic acid group enables coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to form MOFs. Solvothermal synthesis (120°C, DMF/ethanol) produces crystalline structures with high surface area, tested for gas adsorption (BET analysis) or catalytic activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。